molecular formula C12H14N4 B2741401 N-(2-aminoethyl)-6-phenylpyridazin-3-amine CAS No. 130452-42-5

N-(2-aminoethyl)-6-phenylpyridazin-3-amine

Cat. No.: B2741401
CAS No.: 130452-42-5
M. Wt: 214.272
InChI Key: MYIVBNAPMDWPSI-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-6-phenylpyridazin-3-amine is a chemical compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of an aminoethyl group attached to the nitrogen atom at the second position of the pyridazine ring, and a phenyl group attached to the sixth position. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-6-phenylpyridazin-3-amine typically involves the reaction of 6-phenylpyridazine with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-6-phenylpyridazin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: The amino and phenyl groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen atoms

    Reduction: Reduced derivatives with fewer double bonds or functional groups

    Substitution: Substituted derivatives with new functional groups replacing the original ones

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-6-phenylpyridazin-3-amine involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with signaling pathways, altering the cellular response to external stimuli.

Comparison with Similar Compounds

N-(2-aminoethyl)-6-phenylpyridazin-3-amine can be compared with other pyridazine derivatives such as:

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

    N-(2-aminoethyl)-glycine: A simpler compound with fewer functional groups, used in peptide nucleic acids.

    N-(2-aminoethyl)-1-aziridineethanamine: Contains an aziridine ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-(6-phenylpyridazin-3-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c13-8-9-14-12-7-6-11(15-16-12)10-4-2-1-3-5-10/h1-7H,8-9,13H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIVBNAPMDWPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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